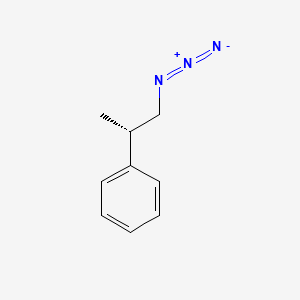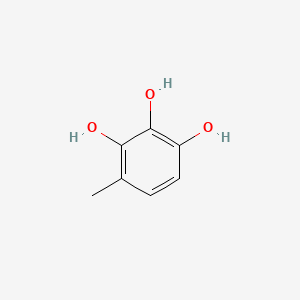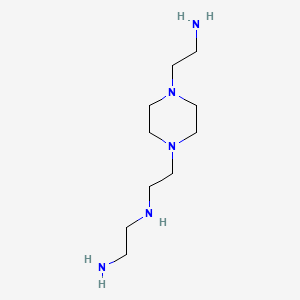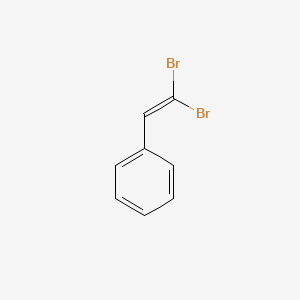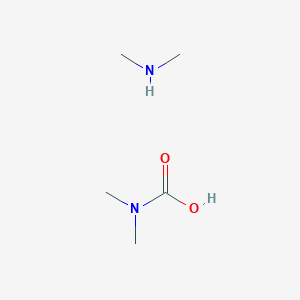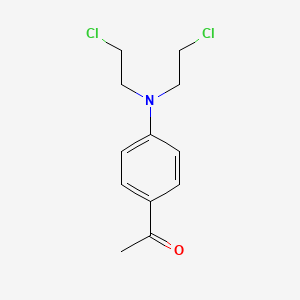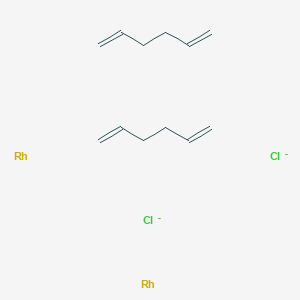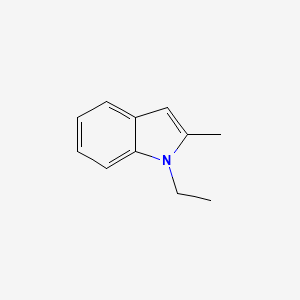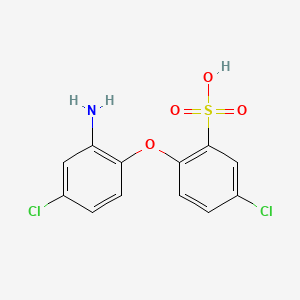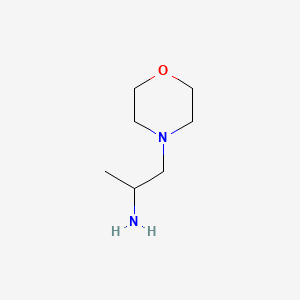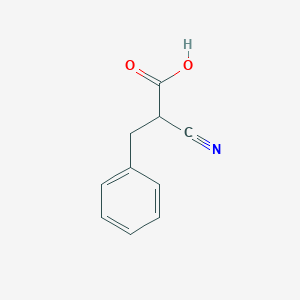
2-Cyano-3-phenylpropionic acid
概要
説明
2-Cyano-3-phenylpropionic acid is an organic compound with the molecular formula C10H9NO2 It is a derivative of phenylpropanoic acid, characterized by the presence of a cyano group (-CN) attached to the third carbon of the propionic acid chain
作用機序
Target of Action
It is known to be used for proteomics research , indicating that it may interact with proteins or enzymes in the body.
Biochemical Pathways
For instance, 3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, has been found to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway . It also promotes myotube hypertrophy via the Foxo3/NAD+ signaling pathway .
Result of Action
Related compounds such as 3-phenylpropionic acid have been shown to enhance intestinal epithelial barrier function and promote myotube hypertrophy .
生化学分析
Cellular Effects
The effects of 2-Cyano-3-phenylpropionic acid on cellular processes are diverse and depend on the type of cells involved. In certain cell types, such as intestinal epithelial cells, this compound has been shown to enhance barrier function by activating aryl hydrocarbon receptor signaling pathways . This activation leads to changes in gene expression that strengthen the epithelial barrier, protecting against pathogen invasion and toxin exposure. In skeletal muscle cells, this compound promotes myotube hypertrophy by inhibiting protein degradation and enhancing protein acetylation . These effects are mediated through the Foxo3/NAD+ signaling pathway, which regulates muscle growth and development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. For example, the activation of aryl hydrocarbon receptor signaling by this compound involves the binding of the compound to the receptor, which then translocates to the nucleus and influences gene expression . In skeletal muscle cells, this compound inhibits the synthesis of NAD+, thereby suppressing the tricarboxylic acid cycle and reducing the expression of SIRT1/3. This results in increased protein acetylation and inhibition of Foxo3 activity, promoting muscle hypertrophy .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular function, such as enhanced barrier function in intestinal epithelial cells and increased muscle mass in skeletal muscle cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance intestinal barrier function and promote muscle hypertrophy without causing adverse effects . At higher doses, this compound may exhibit toxic effects, such as cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosages, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic amino acids. The compound can be metabolized by enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, leading to the production of various metabolites. These metabolic pathways are essential for maintaining metabolic flux and regulating the levels of key metabolites in the cell. Additionally, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting cellular energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, in intestinal epithelial cells, this compound may be transported across the cell membrane by specific transporters, allowing it to exert its effects on barrier function . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, in skeletal muscle cells, this compound may localize to the cytoplasm, where it interacts with enzymes involved in protein acetylation and degradation . The localization of this compound within specific subcellular compartments is essential for its ability to modulate cellular processes and exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-phenylpropionic acid typically involves the reaction of benzyl cyanide with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out in a pressure vessel at elevated temperatures (around 180°C) for an extended period (approximately 18 hours). The resulting product is then subjected to hydrolysis and acidification to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 2-Cyano-3-phenylpropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-phenylpropanoic acid.
Reduction: Formation of 3-phenylpropylamine.
Substitution: Formation of various substituted phenylpropionic acids depending on the nucleophile used.
科学的研究の応用
2-Cyano-3-phenylpropionic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
類似化合物との比較
Phenylpropanoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Phenylpropanoic acid: Similar structure but without the cyano group, leading to different chemical properties and reactivity.
Cinnamic acid: Contains a double bond in the propionic acid chain, resulting in different reactivity and applications.
Uniqueness: 2-Cyano-3-phenylpropionic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a valuable compound in multiple scientific disciplines.
特性
IUPAC Name |
2-cyano-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFDROJPHCZDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277418, DTXSID10901630 | |
| Record name | 2-Cyano-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-42-0 | |
| Record name | 2-CYANO-3-PHENYLPROPANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyano-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of 3-benzo[1,3]dioxol-5-yl-3-phenylpropanenitrile as described in the research?
A1: The research details the synthesis of 3-benzo[1,3]dioxol-5-yl-3-phenylpropanenitrile, a derivative of 2-cyano-3-phenylpropionic acid, as a potential antibacterial agent. [] The study highlights a specific synthetic route involving the condensation of 3-benzo[1,3]dioxol-5-yl-2-cyanoacrylic acid ethyl ester with phenylmagneziumbromide, followed by decarboxylation. This method is significant because it offers a pathway to synthesize a novel compound with potential pharmaceutical applications. Further research is needed to fully understand its antibacterial activity and potential for development into a therapeutic agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
